molecular formula C8H14N4O3 B13572244 tert-butyl (5-(hydroxymethyl)-4H-1,2,4-triazol-3-yl)carbamate

tert-butyl (5-(hydroxymethyl)-4H-1,2,4-triazol-3-yl)carbamate

Cat. No.: B13572244
M. Wt: 214.22 g/mol
InChI Key: QSZQWSWFBOZDMX-UHFFFAOYSA-N
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Description

tert-Butyl N-[3-(hydroxymethyl)-1H-1,2,4-triazol-5-yl]carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a hydroxymethyl group, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[3-(hydroxymethyl)-1H-1,2,4-triazol-5-yl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable triazole derivative. One common method involves the use of palladium-catalyzed cross-coupling reactions. For example, tert-butyl carbamate can be reacted with various aryl halides in the presence of a palladium catalyst and a base such as cesium carbonate in 1,4-dioxane as the solvent .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[3-(hydroxymethyl)-1H-1,2,4-triazol-5-yl]carbamate can undergo various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The tert-butyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative, while substitution reactions could yield a variety of functionalized triazole derivatives.

Scientific Research Applications

tert-Butyl N-[3-(hydroxymethyl)-1H-1,2,4-triazol-5-yl]carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl N-[3-(hydroxymethyl)-1H-1,2,4-triazol-5-yl]carbamate involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, modulating their activity. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl N-[3-(hydroxymethyl)-1H-1,2,4-triazol-5-yl]carbamate is unique due to the presence of the triazole ring, which imparts specific chemical and biological properties. The triazole ring can engage in unique interactions with biological targets, making this compound particularly valuable in medicinal chemistry and drug development.

Properties

Molecular Formula

C8H14N4O3

Molecular Weight

214.22 g/mol

IUPAC Name

tert-butyl N-[5-(hydroxymethyl)-1H-1,2,4-triazol-3-yl]carbamate

InChI

InChI=1S/C8H14N4O3/c1-8(2,3)15-7(14)10-6-9-5(4-13)11-12-6/h13H,4H2,1-3H3,(H2,9,10,11,12,14)

InChI Key

QSZQWSWFBOZDMX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=NNC(=N1)CO

Origin of Product

United States

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